3-Aminophthalate

説明

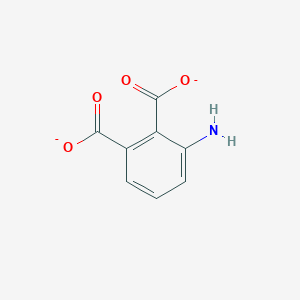

Structure

3D Structure

特性

IUPAC Name |

3-aminophthalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLQHUKCXBXUDV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophthalate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-aminophthalate, a molecule of significant interest in chemiluminescence, materials science, and targeted protein degradation. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on experimental methodologies and mechanistic pathways.

Core Chemical Identity and Structure

This compound is the dianionic form of 3-aminophthalic acid. It is an aromatic dicarboxylic acid with an amino group substituent. The IUPAC name for the parent acid is 3-aminobenzene-1,2-dicarboxylic acid.[1][2] It is a crucial molecule in various scientific domains, most famously as the light-emitting species in the chemiluminescence of luminol.[2]

Chemical Structure and Identifiers

The structural and identifying information for 3-aminophthalic acid is summarized below.

| Identifier | Value |

| IUPAC Name | 3-Aminobenzene-1,2-dicarboxylic acid[2] |

| CAS Number | 5434-20-8[2] |

| Molecular Formula | C₈H₇NO₄[3] |

| Molecular Weight | 181.15 g/mol [3][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O[3] |

| InChI | InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)[3][4] |

| InChIKey | WGLQHUKCXBXUDV-UHFFFAOYSA-N[3][4] |

Physicochemical and Spectroscopic Properties

The physical, chemical, and spectroscopic properties of 3-aminophthalic acid are critical for its application in research and development.

Quantitative Physicochemical Data

| Property | Value |

| Melting Point | 180-185 °C (decomposes)[4][5][6] |

| Boiling Point | 436.4 ± 40.0 °C (Predicted)[5] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted)[5] |

| pKa | 3.41 ± 0.10 (Predicted)[5] |

| Solubility | Soluble in methanol.[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 3-aminophthalic acid.

-

Infrared (IR) Spectroscopy : The ATR-IR spectrum of 3-aminophthalic acid exhibits characteristic absorption bands. Key peaks include broad O-H stretches from the carboxylic acid groups (typically ~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), C=O stretching from the carboxylic acids (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR data for the closely related 3-aminophthalic acid hydrochloride provides insight into the chemical environment of the protons and carbons.

-

¹H NMR : The aromatic protons typically appear as multiplets in the downfield region (~7-8 ppm). The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.

-

¹³C NMR : The spectra will show distinct signals for the two carbonyl carbons of the carboxylic acids (typically >165 ppm) and the six aromatic carbons, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing carboxyl groups.

-

Synthesis and Experimental Protocols

3-Aminophthalic acid is most commonly synthesized by the reduction of 3-nitrophthalic acid. Several effective protocols have been established.

General Synthesis Workflow

The overall process involves the chemical reduction of a nitro group to an amine, followed by acidification and isolation of the product.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-氨基苯二甲酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 6. 3-Aminophthalic Acid | 5434-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-aminophthalic acid from its precursor, 3-nitrophthalic acid. This conversion is a critical step in the production of various compounds, including the chemiluminescent agent luminol, and has applications in forensic science and pharmaceutical development. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Core Synthetic Methodologies

The reduction of the nitro group in 3-nitrophthalic acid to an amine group is the central transformation in this synthesis. Two principal methods have been established for this purpose: catalytic hydrogenation and chemical reduction using agents such as hydrazine (B178648) hydrate (B1144303).

Catalytic Hydrogenation: This is a widely adopted and efficient method for the reduction of nitroarenes.[1] The reaction typically involves treating 3-nitrophthalic acid with hydrogen gas in the presence of a metal catalyst.[2][3] Commonly used catalysts include palladium on carbon (Pd/C)[1][4], platinum-based catalysts like platinum oxide (PtO₂)[1][5], and Raney nickel.[3][6] The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield.

Hydrazine Hydrate Reduction: This method offers an alternative to catalytic hydrogenation and avoids the need for high-pressure hydrogenation equipment. The reaction is typically carried out in an aqueous basic solution with a catalyst such as ferric chloride on activated carbon (FeCl₃/C).[7][8] This approach has been shown to produce high yields and purity.[1][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for the conversion of 3-nitrophthalic acid to 3-aminophthalic acid.

Table 1: Catalytic Hydrogenation Conditions and Yields

| Catalyst | Solvent | Pressure (psi) | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| Platinic Oxide (PtO₂) | Methanol | 25 | Room Temp. | 1 hour | ~95% | Not Specified | [5] |

| 5% Palladium-Charcoal | Glacial Acetic Acid | Atmospheric | Room Temp. | Not Specified | High | Not Specified | [4] |

| Palladium-based | Glacial Acetic Acid | 101.5-130.5 | 55-65°C | Not Specified | 94% | Not Specified | [1] |

| Platinum/Carbon | Isopropanol/Ethanol | 101.5 | Not Specified | Not Specified | 94.3% | 98.4% | [3] |

| Raney Nickel | Water (as disodium (B8443419) salt) | Moderate | 70°C | 15 minutes | Quantitative | Not Specified | [6] |

| Skeleton Nickel | n-Heptane/tert-Butyl methyl ether/Methyl isobutyl ketone | 72.5 | 5°C | Not Specified | 94.5% | 98.9% | [3] |

Table 2: Hydrazine Hydrate Reduction Conditions and Yields

| Catalyst | Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| FeCl₃/C | Sodium Hydroxide (B78521) | Water | 95°C (reflux) | 3.5 hours | 93% | 96.42% (HPLC) | [7] |

| FeCl₃/C | Sodium Hydroxide | Water | 95°C (reflux) | 4.5 hours | 95% | 96.5% (HPLC) | [7] |

| FeCl₃/C | Sodium Hydroxide | Water | 95°C (reflux) | 5 hours | 96% | 96.7% (HPLC) | [7] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Platinic Oxide

This protocol is adapted from a reported synthesis of 3-aminophthalic acid.[5]

1. Purification of Starting Material:

-

A commercial sample of 3-nitrophthalic acid is dissolved in hot water.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is cooled for 2 hours to allow for the recrystallization of pure 3-nitrophthalic acid.

-

The white solid is collected by filtration.

2. Hydrogenation:

-

13 g (0.062 mole) of the recrystallized 3-nitrophthalic acid is dissolved in 200 ml of methanol.

-

50 mg of platinic oxide is added to the solution.

-

The mixture is hydrogenated in a pressure vessel at 25 psi.

-

The reaction is monitored by observing the cessation of hydrogen uptake, which typically occurs within one hour.

3. Isolation of Product:

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is evaporated to dryness to yield solid 3-aminophthalic acid.

Protocol 2: Reduction using Hydrazine Hydrate and FeCl₃/C

This protocol is based on a patented method for the synthesis of 3-aminophthalic acid.[7][8]

1. Salt Formation:

-

In a 500 ml three-neck flask equipped with a stirrer, 260 g of water is added.

-

16 g of sodium hydroxide (96%) is added and dissolved with stirring.

-

40 g (0.19 mol) of 3-nitrophthalic acid is then added and stirred until a transparent solution is formed.

2. Catalytic Reduction:

-

To the solution, 2.5 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and 14 g of activated carbon are added as the catalyst.

-

The mixture is heated to 95°C (near reflux).

-

25 g of 80% hydrazine hydrate solution is added dropwise.

-

The reaction is continued at reflux for 3.5 hours.

3. Product Isolation and Purification:

-

After the reaction is complete, the mixture is filtered while hot, and the filtrate is collected.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of 3.5.

-

The solution is cooled to induce crystallization.

-

The resulting crystals are filtered, and the solid product is dried at 80°C for 3 hours to obtain 3-aminophthalic acid as a light yellow crystalline powder.

Visualized Workflows and Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the chemical reaction and a general experimental workflow.

References

- 1. Buy 3-Aminophthalic acid | 5434-20-8 [smolecule.com]

- 2. 3-Aminophthalic Acid Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]

- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Luminol Chemiluminescence

Introduction: Luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) is a cornerstone chemiluminescent reagent, renowned for its characteristic blue glow upon oxidation.[1][2] This phenomenon, where a chemical reaction releases energy as light rather than heat, is harnessed in numerous scientific fields.[2][3] For researchers, scientists, and drug development professionals, luminol-based assays are invaluable tools for detecting specific proteins in Western blotting and ELISA, quantifying reactive oxygen species (ROS), and analyzing enzyme kinetics, largely due to their high sensitivity.[4][5][6] This guide provides a detailed examination of the core mechanism of luminol's conversion to 3-aminophthalate, presents key quantitative data, and outlines detailed experimental protocols for its application.

The Core Mechanism of Luminol Oxidation

The chemiluminescent reaction of luminol is a multi-step process that requires an alkaline environment, an oxidizing agent, and typically a catalyst to proceed efficiently.[2][3] The final light-emitting species is an electronically excited form of this compound.[3][7] The exact mechanism involves several key intermediates and transitions, as detailed below.

Step 1: Deprotonation in Alkaline Medium The reaction is initiated in a basic solution.[2] The hydroxide (B78521) ions (OH⁻) abstract the acidic protons from the two nitrogen atoms in the hydrazide ring of the luminol molecule, forming a resonance-stabilized luminol dianion.[2][4][8] This deprotonation is critical, as the resulting dianion is the species that undergoes oxidation.[9]

Step 2: Oxidation and Formation of the Endoperoxide In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a catalyst, the luminol dianion is oxidized.[2][10] Catalysts significantly lower the activation energy and accelerate the reaction.[11] Common catalysts include transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), or enzymes such as horseradish peroxidase (HRP), which is widely used in biological assays.[1][10][11] This oxidation step leads to the formation of a key, unstable intermediate: a cyclic endoperoxide.[2][7]

Step 3: Decomposition to Excited this compound The unstable cyclic endoperoxide rapidly decomposes. This decomposition is highly exothermic and involves the cleavage of the weak peroxide bond and the elimination of a molecule of nitrogen gas (N₂).[8][9] The energy released in this step is not dissipated as heat but is instead used to promote the resulting this compound molecule into an electronically excited singlet state (S1).[1][9]

Step 4: Radiative Relaxation and Light Emission The excited this compound is highly unstable and quickly relaxes to its lower-energy ground state.[2][3] This transition releases the excess energy in the form of a photon of light.[3][9] This emission of light is the observed chemiluminescence, which appears as a characteristic blue glow with a maximum emission wavelength (λmax) of approximately 425 nm in aqueous solutions.[7][10]

Caption: The reaction pathway of luminol from its ground state to the emission of light.

Quantitative Analysis of Luminol Chemiluminescence

The efficiency and characteristics of the luminol reaction can be described by several key quantitative parameters. These values are critical for optimizing assay conditions and ensuring reproducibility.

| Parameter | Value | Conditions / Notes |

| Chemiluminescence Quantum Yield (ΦCL) | ~1.23%[12] | In aqueous solution with H₂O₂ and horseradish peroxidase (HRP) catalyst.[12] The quantum yield is the ratio of emitted photons to reacting luminol molecules. |

| ~9% (excitation yield)[13] | In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[14][13] | |

| Emission Maximum (λmax) | ~425 nm[7][10] | The peak wavelength of the emitted blue light in aqueous solutions.[7][10] A second peak around 485 nm has also been observed.[8] |

| Optimal pH | 11 - 13[14][13] | For achieving maximum quantum yield in aqueous solutions.[14][13] A pH below 8.2 can favor a non-chemiluminescent "dark reaction".[1][7] |

| Reaction Duration | ~30 seconds to 2 minutes[1][15] | The visible glow is typically brief, though the signal can be stable for longer in optimized assay systems.[1][15] |

Experimental Protocols

The following sections provide detailed methodologies for both a qualitative demonstration and a quantitative measurement of luminol chemiluminescence.

Caption: A typical workflow for conducting a luminol chemiluminescence experiment.

Protocol 1: General Demonstration of Luminol Chemiluminescence

This protocol, adapted from established demonstration methods, is suitable for visually observing the reaction.[15][16]

Reagents:

-

Solution A (Luminol/Catalyst Solution):

-

Solution B (Oxidant Solution):

-

30% Hydrogen Peroxide (H₂O₂): 5.0 mL[15]

-

Deionized Water: to make 1.0 L

-

Methodology:

-

Prepare Solution A: In a 1 L flask, dissolve the sodium carbonate, sodium bicarbonate, ammonium carbonate, and copper sulfate in approximately 900 mL of deionized water. Add the luminol and swirl vigorously until all components are dissolved. Bring the final volume to 1.0 L with deionized water.[16]

-

Prepare Solution B: In a separate 1 L flask, add 5.0 mL of 30% hydrogen peroxide to approximately 900 mL of deionized water. Mix thoroughly and bring the final volume to 1.0 L.[15][16]

-

Initiate Chemiluminescence: In a darkened room, pour equal volumes of Solution A and Solution B simultaneously into a separate container (e.g., a beaker or a spiral glass setup for enhanced visual effect).[15]

-

Observation: A strong blue glow will be immediately visible upon mixing.[15][16] The light emission will last for approximately 1-2 minutes.[15]

Protocol 2: Quantitative Measurement Using a Luminometer

This protocol is designed for the sensitive quantification of the chemiluminescent signal, as is common in bioassays.[17]

Reagents:

-

Potassium Hydroxide (KOH) solution (e.g., 0.1 M)

-

Luminol Stock Solution (10⁻² M): Dissolve luminol powder in a small volume of KOH solution, then add distilled water to the final concentration.[17]

-

Alkaline Luminol Working Solution (e.g., 5.4 x 10⁻⁵ M): Dilute the stock solution in an appropriate alkaline buffer.[17]

-

Catalyst/Initiator Solution (e.g., 1.8 x 10⁻⁴ M K₃[Fe(CN)₆] or an HRP-conjugated antibody in a suitable buffer).[17]

-

Oxidant Solution (e.g., H₂O₂ at an optimized concentration, often included in commercial substrate kits).

Methodology:

-

Instrument Setup: Program a biochemiluminometer or a plate reader with luminescence detection capabilities. If using an instrument with injectors, prime one injector with the initiator solution.

-

Sample Preparation: Pipette the alkaline luminol working solution (containing the oxidant if not being injected separately) into the wells of a microplate or cuvettes.

-

Initiate Reaction: Place the plate/cuvettes into the luminometer. Initiate the reaction by injecting the catalyst/initiator solution (e.g., K₃[Fe(CN)₆] or H₂O₂ if HRP is the catalyst).[17]

-

Data Acquisition: Immediately begin measuring the chemiluminescence intensity.[17] Data is typically collected as Relative Light Units (RLU) over a set period.

-

Data Analysis: Determine the maximum chemiluminescence intensity (Imax) or integrate the signal over time to quantify the total light emission. Compare the signal from unknown samples to a standard curve to determine analyte concentration.

References

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Luminol? [synapse.patsnap.com]

- 3. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 4. physicsopenlab.org [physicsopenlab.org]

- 5. goldbio.com [goldbio.com]

- 6. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.red [2024.sci-hub.red]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 17. 3.3. Luminol Chemiluminescence Assay [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of 3-Aminophthalate in Forensic Blood Detection

Abstract

The detection of latent bloodstains is a cornerstone of forensic investigation. Luminol (B1675438), a chemical compound known for its striking chemiluminescence, has been a principal tool for this purpose for decades.[1][2][3][4] This technical guide delves into the fundamental mechanism of the luminol reaction, focusing on the pivotal role of its derivative, this compound, as the light-emitting species. We will explore the chemical pathway, present detailed experimental protocols, summarize key quantitative data, and provide visual diagrams to elucidate the process. Understanding the formation and behavior of this compound is critical for appreciating both the power and the limitations of this presumptive blood test.

Introduction: The Chemistry of a Crime Scene Clue

At a crime scene, what is invisible to the naked eye can often be the most revealing.[4] Violent crimes frequently leave behind trace amounts of blood, which perpetrators may attempt to clean or conceal.[4] Forensic investigators employ luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) to reveal these hidden bloodstains.[3][5] When a solution of luminol is sprayed onto a surface contaminated with blood, it produces a characteristic blue glow, a phenomenon known as chemiluminescence.[1][2][6] This light is not emitted by luminol itself, but by its oxidized product, this compound. This document provides a detailed examination of the formation of this compound and its central role as the photon-emitting molecule in the forensic detection of blood.

The Luminol Reaction: A Catalyzed Oxidation

The chemiluminescence of luminol is an oxidation-reduction reaction that requires several key components to proceed effectively.[6] The process is initiated when luminol is mixed in a basic solution with an oxidizing agent, typically hydrogen peroxide.[2][6] However, this reaction is slow on its own and requires a catalyst to produce a glow strong enough to be useful in a forensic context.[2]

This is where blood plays its crucial role. The iron atom within the heme group of hemoglobin, a protein in red blood cells, acts as a powerful catalyst for the luminol reaction.[2][6] When the luminol solution comes into contact with blood, the iron accelerates the oxidation of luminol, leading to a rapid and visible emission of light.[2][6]

The overall reaction can be summarized as the oxidation of luminol in an alkaline environment, catalyzed by the iron in hemoglobin, to produce light. The key product of this reaction is the electronically excited this compound ion.[1][6]

Mechanism of Chemiluminescence: The Journey to this compound

The blue glow observed in a positive luminol test is the direct result of this compound transitioning from a high-energy, excited state to a more stable ground state.[1][2][6] This process involves several intermediate steps:

-

Deprotonation: In a basic (alkaline) solution, the luminol molecule loses two protons to form a dianion.[1] This negatively charged ion is more susceptible to oxidation.

-

Oxidation: The luminol dianion is then oxidized by hydrogen peroxide, a reaction catalyzed by the iron (Fe³⁺) in hemoglobin.[2][6] This step forms a highly unstable intermediate, a cyclic endoperoxide.[1][7]

-

Decomposition and Excitation: This unstable endoperoxide rapidly decomposes, losing a molecule of nitrogen gas (N₂).[6][7][8] The energy released during this decomposition is transferred to the resulting molecule, this compound, promoting its electrons to a higher energy orbital and creating an electronically excited state (often denoted as 3-APA*).[6][7][9]

-

Relaxation and Photon Emission: The excited this compound is highly unstable and quickly decays back to its lower-energy ground state.[2][6] The excess energy is released in the form of a photon of light.[2] This emission of light is what investigators observe as a blue glow.[1][6]

The fluorescence spectrum of this compound has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[10]

Quantitative Data Summary

The effectiveness of the luminol test is defined by several key parameters. The following table summarizes the quantitative data associated with the reaction.

| Parameter | Value | Source(s) |

| Chemical Formula of Luminol | C₈H₇N₃O₂ | [3] |

| Common Name for Luminol | 3-Aminophthalhydrazide | [3][5] |

| Detection Limit | Up to 1:1,000,000 dilution | [6] |

| Wavelength of Emitted Light | ~425 nm (blue light) | [3] |

| Duration of Glow | Approximately 30 seconds | [3][6] |

| Optimal pH Range | 8 - 11 (moderately strong alkaline) | [10] |

Experimental Protocols

The following protocols are provided as a general guide for the preparation and application of a standard luminol reagent for forensic blood detection.

Reagent Preparation (Weber Protocol)

This is a commonly cited formulation for creating the luminol reagent.

Materials:

-

Luminol (3-aminophthalhydrazide)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)

-

Hydrogen Peroxide (H₂O₂, 3% solution)

-

Distilled water

-

Spray bottle

Procedure:

-

Solution A (Luminol Stock):

-

Working Solution:

-

Just prior to use, mix a portion of the luminol stock solution (Solution A) with an equal portion of 3% hydrogen peroxide solution.[11] For instance, mix 10 mL of the luminol/base solution with 10 mL of hydrogen peroxide.[11]

-

Pour the final mixture into a clean spray bottle. The solution is most effective when freshly prepared, as its stability can be limited.[7]

-

Application and Observation

Procedure:

-

Darken the Scene: The luminol reaction produces a faint glow that is best observed in near-total darkness.[2] All light sources should be eliminated.

-

Application: Spray a fine mist of the luminol working solution over the area suspected of containing bloodstains.[2][12]

-

Observation: Observe the area for any faint blue chemiluminescence.[3][12] The glow is transient, typically lasting for about 30 seconds, so immediate documentation is crucial.[3]

-

Documentation: Any positive reaction should be photographed or videotaped immediately to record the pattern and location of the potential bloodstains.[2]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Handle reagents such as sodium hydroxide and hydrogen peroxide with care, as they can be caustic.[12]

-

Work in a well-ventilated area.[12]

Visualizations

Chemical Reaction Pathway

Caption: The chemical pathway from luminol to the emission of light by this compound.

Experimental Workflow for Blood Detection

References

- 1. What is the mechanism of Luminol? [synapse.patsnap.com]

- 2. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 3. Uncover Hidden Bloodstains with Luminol [simplyforensic.com]

- 4. How does 3-Aminophthalhydrazide (Luminol) work? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. nbinno.com [nbinno.com]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abacusdiagnostics.com [abacusdiagnostics.com]

- 10. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csub.edu [csub.edu]

- 12. sciencenotes.org [sciencenotes.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid, with the CAS number 5434-20-8, is a key chemical intermediate in various industrial applications, most notably in the synthesis of pharmaceuticals and dyes.[1] Also known as 3-amino-1,2-benzenedicarboxylic acid, this compound is a pale-yellow to yellow crystalline powder.[1] Its molecular structure, featuring both an amino group and two carboxylic acid functionalities on a benzene (B151609) ring, imparts a unique combination of chemical reactivity and physical characteristics that are critical for its utility. This guide provides a comprehensive overview of the physical and chemical properties of 3-aminophthalic acid, complete with experimental protocols and graphical representations of its synthesis and key reactions.

Physical Properties of 3-Aminophthalic Acid

The physical properties of 3-aminophthalic acid are summarized in the table below, providing a quick reference for researchers. These properties are essential for handling, storage, and designing experimental procedures involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][3] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | White to Yellow to Orange powder/crystal | [1] |

| Melting Point | 170-185 °C (decomposes) | [1][3][4][5][6] |

| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [1][3][5] |

| Density | 1.551 - 1.6 g/cm³ (Predicted) | [1][3][5] |

| Solubility | Soluble in methanol. | [1][5] |

| pKa | 3.41 ± 0.10 (Predicted) | [1][5] |

Chemical Properties and Reactivity

3-Aminophthalic acid's chemical behavior is dictated by the interplay of its aromatic ring, the basic amino group, and the acidic carboxylic acid groups.

Stability and Storage: 3-Aminophthalic acid is a stable compound under normal conditions.[1] However, it is recommended to store it in a cool, dry, well-ventilated area in a tightly sealed container.[7] Some sources suggest refrigeration and storage under an inert gas.[8] It is incompatible with strong oxidizing agents.[4]

Key Reactions: The primary chemical utility of 3-aminophthalic acid lies in its role as a versatile precursor in organic synthesis.

-

Synthesis of Apremilast: It serves as a precursor in the synthesis of Apremilast, a drug used to treat psoriatic arthritis.[1][5]

-

Preparation of Local Anesthetics: This compound is a reactant in the preparation of certain local anesthetics.[1][5]

-

Dye Intermediates: Its chemical structure is amenable to the production of vibrant and stable dyes.[1]

-

Luminol Chemiluminescence: 3-Aminophthalic acid is the product of the chemiluminescent oxidation of luminol, a reaction famously used in forensics to detect trace amounts of blood.[9] The iron in hemoglobin acts as a catalyst for this reaction.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are generalized protocols for determining some of the key properties of 3-aminophthalic acid.

1. Determination of Melting Point:

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of 3-aminophthalic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. Note that 3-aminophthalic acid decomposes at its melting point.

-

2. Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid:

This synthesis involves the reduction of the nitro group of 3-nitrophthalic acid.

-

Materials: 3-nitrophthalic acid, sodium hydroxide (B78521), water, ferric chloride (FeCl₃), activated carbon, hydrazine (B178648) hydrate (B1144303), and concentrated hydrochloric acid.[10][11]

-

Procedure:

-

Dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide in a three-neck flask equipped with a stirrer.[10][11]

-

Add a catalyst mixture of ferric chloride and activated carbon to the solution.[10]

-

Heat the solution to near reflux (approximately 95 °C) and add hydrazine hydrate solution dropwise.[10]

-

Maintain the reflux for several hours to complete the reduction of the nitro group to an amino group.[10]

-

After the reaction is complete, filter the hot solution to remove the catalyst.[10]

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.5.[10][11]

-

Cool the solution to induce crystallization of 3-aminophthalic acid.[10]

-

Collect the resulting light yellow crystalline powder by filtration and dry it in an oven at 80 °C.[10]

-

Logical and Experimental Workflows

To visually represent the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis workflow for 3-aminophthalic acid.

Caption: Key chemical roles of 3-aminophthalic acid.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of 3-aminophthalic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. Spectra for 3-aminophthalic acid and its hydrochloride salt are available in public databases.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-aminophthalic acid will show characteristic absorption bands for the N-H stretches of the amino group, O-H stretches of the carboxylic acids, C=O stretches of the carbonyls, and aromatic C-H and C=C stretches.

-

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can provide information about the electronic transitions within the molecule, which is particularly relevant for its use in dyes.

Safety and Handling

3-Aminophthalic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

-

Precautionary Measures: When handling 3-aminophthalic acid, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if dust is generated.[4][7] Work should be conducted in a well-ventilated area, and hands should be washed thoroughly after handling.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[14]

This technical guide provides a solid foundation for researchers and professionals working with 3-aminophthalic acid, encompassing its core physical and chemical properties, synthetic methodologies, and safety considerations.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8 [m.chemicalbook.com]

- 6. 3-アミノフタル酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 10. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Discovery of 3-Aminophthalate: A Novel Ligand for the Cereblon E3 Ligase

An In-Depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of 3-aminophthalate as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a critical component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[1][2] The discovery of small molecules that can modulate the substrate specificity of CRBN has revolutionized the field of targeted protein degradation (TPD), offering a powerful therapeutic modality for eliminating disease-causing proteins.[3]

The field of CRBN-mediated TPD was established through the study of immunomodulatory drugs (IMiDs®), such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931).[4][] These molecules act as "molecular glues," binding to CRBN and inducing the recruitment of "neosubstrate" proteins that are not native targets of the ligase, leading to their ubiquitination and subsequent destruction by the proteasome.[1][6] This mechanism is the foundation for their therapeutic effects in hematological malignancies.[7][8] The search for new CRBN ligands is driven by the need for molecules with improved chemical stability, novel intellectual property, and potentially different neosubstrate profiles.

In this context, 3-aminophthalic acid was identified as a new ligand for the Cereblon E3 ubiquitin ligase.[9][10] This discovery is significant as it provides a more chemically stable and economical alternative to the classical IMiD scaffolds for the development of Proteolysis Targeting Chimeras (PROTACs).[9][11] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), thereby inducing its degradation.[6][12] The development of a phthalic acid-based PROTAC demonstrated comparable efficacy in degrading its target to pomalidomide-based equivalents, highlighting the potential of this new ligand class.[9][10]

Mechanism of Action: Modulating the E3 Ligase Complex

The CRL4-CRBN E3 ligase complex is a multi-protein machine responsible for attaching ubiquitin chains to substrate proteins, marking them for proteasomal degradation. The complex consists of a Cullin 4 (CUL4) scaffold, a RING-box protein (RBX1), an adaptor protein (DDB1), and a substrate receptor, which in this case is Cereblon (CRBN).[7][13] Small molecule modulators like IMiDs or this compound bind directly to a specific pocket within CRBN.[8][14] This binding event alters the surface of CRBN, creating a new interface that facilitates the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][15] Once the neosubstrate is brought into proximity, the E3 ligase complex transfers ubiquitin from a charged E2 enzyme to the substrate, leading to its degradation.[15]

The utility of this compound extends to its incorporation into PROTACs. A PROTAC based on this ligand brings a specific POI into proximity with the CRBN E3 ligase, hijacking the cell's natural protein disposal system to eliminate the target.[9][12]

Quantitative Data Presentation

While specific binding affinity data (e.g., Kd, IC50) for this compound binding directly to CRBN is not detailed in the initial reports, its efficacy can be assessed through the performance of PROTACs derived from it. The primary study demonstrated that a 3-aminophthalic acid-based O'PROTAC had comparable efficacy in degrading the ERG transcription factor as pomalidomide-based versions.[9][10] For context, the binding affinities and degradation potencies of established IMiDs are provided below.

| Compound | Target/Assay | Value | Cell Line | Reference |

| Lenalidomide | CRBN Competitive Binding (IC50) | ~2 µM | U266 Myeloma Extracts | [16] |

| Pomalidomide | CRBN Competitive Binding (IC50) | ~2 µM | U266 Myeloma Extracts | [16] |

| Phthalic Acid-based ERG O'PROTAC | ERG Degradation | Comparable to Pomalidomide-based O'PROTAC | 293T and VCaP | [9] |

| Pomalidomide | Anti-proliferative Potency | ~10-fold higher than Lenalidomide | Myeloma Cell Lines | [16] |

Experimental Protocols

Characterizing a novel CRBN ligand involves a suite of biochemical and cellular assays to confirm binding, mechanism of action, and functional effects.[17][18]

Competitive Binding Assay to Cereblon

This assay determines if a test compound can compete with a known binder for interaction with CRBN.

-

Principle: A known thalidomide analog is immobilized on affinity beads. Cell lysate containing endogenous CRBN is incubated with these beads in the presence of varying concentrations of the test compound (e.g., this compound). If the test compound binds to CRBN, it will prevent CRBN from binding to the beads. The amount of CRBN bound to the beads is then quantified by Western blot.

-

Methodology:

-

Lysate Preparation: Culture and harvest cells (e.g., HEK293T or U266 myeloma cells) and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.[16]

-

Competitive Incubation: Pre-incubate the cell lysate with a serial dilution of the test compound or a vehicle control (DMSO) for 1-2 hours at 4°C.[16]

-

Affinity Pulldown: Add thalidomide-analog-conjugated affinity beads to the pre-incubated lysates and incubate for an additional 2-4 hours at 4°C with gentle rotation to allow CRBN to bind.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Analyze the eluates by SDS-PAGE and Western blot using an anti-CRBN antibody. A decrease in the CRBN signal with increasing concentrations of the test compound indicates competitive binding.[16]

-

Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction of a target protein following treatment with a CRBN-based degrader.[3]

-

Principle: Cells are treated with the PROTAC or molecular glue. The total protein is then extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the protein of interest to visualize and quantify its abundance.

-

Methodology:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the degrader compound for a set time course (e.g., 4, 8, 16, 24 hours).[3]

-

Lysis: Wash the cells with PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The band intensity is quantified, and the target protein levels are normalized to the loading control.

-

Conclusion

The identification of 3-aminophthalic acid as a novel Cereblon ligand represents a significant advancement in the field of targeted protein degradation.[9] It offers a chemically stable and cost-effective alternative to traditional IMiD scaffolds, expanding the toolkit for developing next-generation PROTACs and molecular glues.[9][10] The demonstration of its efficacy in a PROTAC context validates its potential for therapeutic applications. Further research into the unique structural interactions of this compound with CRBN may unveil opportunities to modulate different sets of neosubstrates, potentially leading to new therapies with improved efficacy and safety profiles. This discovery underscores the continuing evolution of strategies to hijack the ubiquitin-proteasome system for therapeutic benefit.[19]

References

- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

The Versatility of 3-Aminophthalate: A Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid, a versatile aromatic compound, has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals. Its unique trifunctional structure, featuring an amino group and two carboxylic acid moieties on a benzene (B151609) ring, allows for a variety of chemical transformations, making it an ideal precursor for complex molecular architectures. This technical guide explores the role of 3-aminophthalate in pharmaceutical synthesis, with a focus on its application in the development of the anti-inflammatory drug Apremilast, its emerging role in targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), and its potential in the synthesis of local anesthetics and antimicrobial agents.

Synthesis of Apremilast

Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1][2] 3-Aminophthalic acid is a key precursor in the synthesis of this important therapeutic agent.

Synthetic Pathways

Several synthetic routes to Apremilast starting from 3-aminophthalic acid have been reported, primarily involving the initial formation of an N-acyl derivative followed by cyclization with the appropriate amine. A common strategy involves the acylation of 3-aminophthalic acid with acetic anhydride (B1165640) to form 3-acetamidophthalic anhydride, which is then reacted with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine or a salt thereof.[3][4]

A generalized synthetic scheme is presented below:

Caption: General synthetic route for Apremilast from 3-aminophthalic acid.

Experimental Protocols

Protocol 1: Two-step synthesis via 3-acetamidophthalic anhydride

This protocol involves the initial synthesis of 3-acetamidophthalic anhydride, followed by condensation with the chiral amine.

-

Step 1: Synthesis of 3-acetamidophthalic anhydride [5] A stirred solution of 3-aminophthalic acid hydrochloride (65.0 g) in acetic anhydride (195 ml) is heated to 110°C and maintained for 2 hours. The reaction mixture is then cooled to 5°C. The resulting product is filtered, washed with cyclohexane, and dried at 40°C for 6 hours to yield 3-acetamidophthalic anhydride (45.0 g).

-

Step 2: Synthesis of Apremilast [3] The N-acetyl-L-leucine salt of (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine is reacted with 3-acetamidophthalic anhydride in 10 volumes of glacial acetic acid. The reaction mixture is heated at reflux temperature for 15 hours to obtain Apremilast.

Protocol 2: One-pot synthesis [6]

A one-pot synthesis method offers a more streamlined approach.

In a flask, 5 g (50 mmol) of acetic anhydride is heated to 80°C. 3-Aminophthalic acid hydrochloride dihydrate (0.25 g, 1 mmol) is slowly added. After the reaction initiates, the remaining 2.25 g (9 mmol) of 3-aminophthalic acid hydrochloride dihydrate is added in batches, maintaining the temperature below 95°C. After the addition is complete, the temperature is raised to reflux (140°C) and the reaction is maintained for 3 hours. The mixture is then cooled to room temperature. Deionized water is added at a temperature of 15-25°C. Finally, S-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine N-acetyl-L-leucine salt is added and the reaction temperature is raised to 95-105°C for 7-10 hours.

Quantitative Data

| Parameter | Protocol 1 | Protocol 2 | Reference |

| Yield | ~75% (Step 2) | High (not specified) | [3][6] |

| Purity | 99.3% | Not specified | [3] |

| Reaction Time | 17 hours (total) | 10-13 hours | [3][5][6] |

| Key Reagents | 3-Aminophthalic acid HCl, Acetic anhydride, Chiral amine salt | 3-Aminophthalic acid HCl dihydrate, Acetic anhydride, Chiral amine salt |

Mechanism of Action and Signaling Pathway

Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and inhibits the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ) through the inhibition of NF-κB transcriptional activity.[1][2]

Caption: Signaling pathway of Apremilast.

This compound in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins.[7] Recently, 3-aminophthalic acid has been identified as a novel ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[8] This discovery opens up new avenues for the design of phthalic acid-based PROTACs for targeted protein degradation.

General Mechanism of this compound-Based PROTACs

A this compound-based PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a linker, and the this compound moiety that binds to CRBN. The PROTAC acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Caption: General mechanism of a this compound-based PROTAC.

Application in ERG Degradation

One notable application is the development of a phthalic acid-based oligonucleotide-based PROTAC (O'PROTAC) for the degradation of the ERG transcription factor, an oncoprotein implicated in prostate cancer.[8] In this approach, the this compound moiety serves as the CRBN ligand, which is conjugated via a linker to an oligonucleotide that specifically binds to ERG. This O'PROTAC was shown to effectively degrade ERG in cellular models.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific this compound-based PROTACs are emerging in the literature. The synthesis generally involves the functionalization of 3-aminophthalic acid to allow for its conjugation to a linker, which is then attached to the target protein ligand.

Example: Synthesis of a Phthalic Acid-based O'PROTAC for ERG Degradation (Conceptual Workflow)

-

Synthesis of a functionalized this compound derivative: 3-Aminophthalic acid is chemically modified to introduce a reactive group (e.g., an amine or carboxylic acid) suitable for linker attachment.

-

Synthesis of the linker: A linker of appropriate length and chemical composition is synthesized with complementary reactive groups at each end.

-

Synthesis of the target-binding oligonucleotide: The oligonucleotide sequence that specifically recognizes the ERG transcription factor is synthesized.

-

Conjugation: The functionalized this compound, linker, and oligonucleotide are sequentially coupled to form the final O'PROTAC molecule.

-

Purification and Characterization: The synthesized O'PROTAC is purified using techniques such as HPLC and its identity is confirmed by mass spectrometry.

Quantitative data such as reaction yields and purity for these multi-step syntheses are highly specific to the individual PROTAC being developed and require detailed experimental investigation.

Potential Applications in Local Anesthetics and Antimicrobial Agents

The versatile chemical nature of this compound makes it an attractive scaffold for the development of other classes of pharmaceuticals, including local anesthetics and antimicrobial agents.

Local Anesthetics

The general structure of many local anesthetics consists of an aromatic group, an intermediate chain (often an ester or amide), and an amino group. The structure of this compound provides a foundation for the synthesis of novel local anesthetic candidates. By modifying the carboxylic acid and amino groups, it is possible to generate a library of compounds for screening. For instance, esterification of the carboxylic acid groups and alkylation or acylation of the amino group can lead to molecules with the requisite structural features for local anesthetic activity.

Antimicrobial Agents

Derivatives of this compound have also been investigated for their antimicrobial properties. The phthalimide (B116566) scaffold, which can be readily synthesized from 3-aminophthalic acid, is a common feature in various biologically active molecules. By introducing different substituents onto the aromatic ring or by modifying the amino group, it is possible to tune the antimicrobial activity against various bacterial and fungal strains. Further research is needed to explore the full potential of this compound derivatives as a source of new antimicrobial drugs.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its established role in the manufacturing of Apremilast highlights its industrial importance. Furthermore, the recent discovery of its ability to act as a ligand for the E3 ligase Cereblon has positioned it at the forefront of the rapidly advancing field of targeted protein degradation with PROTACs. While its application in the development of local anesthetics and antimicrobial agents is less mature, the chemical tractability of the this compound scaffold suggests significant potential for future drug discovery efforts in these areas. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and local anesthetic activity of alkylaminoacyl derivatives of 3-amino-1,2-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 3-Aminophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid (3-APA) is a key chemical intermediate and metabolite of significant interest in the pharmaceutical and forensic sciences. It is notably the primary metabolite of immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide, making its characterization crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, it is the chemiluminescent product of luminol (B1675438) oxidation, a cornerstone reaction in forensic science for the detection of latent blood traces.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 3-aminophthalic acid, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to aid researchers in their analytical endeavors.

Molecular Structure and Properties

-

IUPAC Name: 3-Aminobenzene-1,2-dicarboxylic acid

-

Molecular Formula: C₈H₇NO₄[1]

-

Molecular Weight: 181.15 g/mol [1]

-

Appearance: Yellow Crystalline Powder[2]

-

Melting Point: 180-185 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-aminophthalic acid. Due to the limited availability of fully assigned datasets for 3-aminophthalic acid in the literature, some of the presented data is based on closely related derivatives or established correlation tables for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-aminophthalic acid by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) | Notes |

| ~7.5-7.6 | Doublet | H-6 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |

| ~7.5-7.6 | Doublet | H-4 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |

| ~7.0-7.1 | Doublet of Doublets / Quartet | H-5 | Data derived from a dehydrated derivative (4-aminoisobenzofuran-1,3-dione) in DMSO-d₆.[3] |

| ~3.9 | Singlet | -NH₂ | Data for the amino protons of a dehydrated derivative.[3] This signal is exchangeable with D₂O. |

| >10 | Broad Singlet | -COOH | Carboxylic acid protons typically appear as a broad singlet at low field and are D₂O exchangeable. |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Carbon Atom) | Notes |

| ~168-172 | C-7, C-8 (Carboxyl) | Expected range for carboxylic acid carbons. |

| ~148-152 | C-3 (C-NH₂) | Aromatic carbon attached to the amino group, expected to be deshielded. |

| ~130-135 | C-1, C-2 (C-COOH) | Quaternary aromatic carbons attached to carboxyl groups. |

| ~115-125 | C-4, C-5, C-6 (Ar-CH) | Aromatic methine carbons. |

Note: Specific, fully assigned ¹³C NMR data for 3-aminophthalic acid was not available in the surveyed literature. The values presented are based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two bands for a primary amine. A peak at 3453 cm⁻¹ was noted for a related derivative.[3] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad absorption, characteristic of hydrogen-bonded carboxyl groups. |

| ~3030 | C-H Stretch | Aromatic | |

| ~1730 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong absorption. Peaks at 1731 cm⁻¹ and 1692 cm⁻¹ were observed for a dehydrated derivative.[3] |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | |

| 1320 - 1000 | C-O Stretch | Carboxylic Acid (-COOH) | |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | |

| 900 - 675 | C-H Bending | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and aiding in structural elucidation.

Table 4: Mass Spectrometry Data

| m/z | Assignment | Technique | Source |

| 181.15 | [M] | - | Calculated Molecular Weight[1] |

| 164 | [M+H]⁺ (of dehydrated form) | MS | Asian Journal of Chemistry[3] |

| 163 | Fragment | GC-MS | PubChem[1] |

| 119 | Fragment | GC-MS | PubChem[1] |

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophores present. While specific λmax values for 3-aminophthalic acid were not found in the surveyed literature, its aromatic structure with an amino auxochrome and carboxyl groups suggests absorption in the UV region. For HPLC analysis, a detection wavelength of 210 nm has been used.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-aminophthalic acid, based on methods reported in the literature.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-aminophthalic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrumentation: Utilize a ¹H NMR spectrometer, for instance, a Bruker 400 MHz instrument.[3]

-

Data Acquisition: Record the ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the internal standard (TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of dry 3-aminophthalic acid with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrumentation: Use an FTIR spectrophotometer, such as a Perkin Elmer model.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: For GC-MS analysis, derivatization of the carboxylic acid groups (e.g., by esterification) may be necessary to increase volatility. Dissolve the derivatized sample in a suitable volatile solvent like methanol (B129727) or dichloromethane.

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column appropriate for the analyte's polarity and volatility.

-

Data Acquisition: Inject the sample into the GC inlet. The typical GC program involves a temperature ramp to separate the components of the sample. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. Compare the obtained mass spectrum with library data (e.g., NIST) for identification.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-aminophthalic acid in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction. Fill another cuvette with the sample solution. Scan a wavelength range from approximately 200 to 400 nm.

-

Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

General Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like 3-aminophthalic acid.

Caption: Workflow for Spectroscopic Characterization.

Chemical Context of 3-Aminophthalic Acid

This diagram shows the relationship of 3-aminophthalic acid to its synthetic precursor, 3-nitrophthalic acid, and its formation from the chemiluminescent reaction of luminol, a key application in forensics.

Caption: Synthesis and Application Context of 3-APA.

References

In-Depth Technical Guide on the Solubility of 3-Aminophthalic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Introduction: The Significance of Solubility for 3-Aminophthalic Acid

3-Aminophthalic acid is a pivotal chemical intermediate, notably utilized in the synthesis of pharmaceuticals, such as local anesthetics and the immunomodulatory drug Apremilast, as well as in the production of various dyes.[1][2] The solubility of this compound in different solvents is a critical physical property that profoundly influences its application in chemical synthesis, formulation development, and biological systems. Understanding its solubility profile is essential for optimizing reaction conditions, controlling crystallization processes, and ensuring bioavailability in drug delivery systems. This guide provides a comprehensive overview of the known solubility characteristics of 3-aminophthalic acid, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Solubility Profile of 3-Aminophthalic Acid

A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for 3-aminophthalic acid in various solvents. However, qualitative descriptions of its solubility have been reported.

Quantitative Data Summary

Currently, there is no publicly available, peer-reviewed quantitative data (e.g., in g/L or mg/mL at specified temperatures) for the solubility of 3-aminophthalic acid in common organic or aqueous solvents. This represents a significant data gap for researchers and professionals working with this compound.

Qualitative Solubility Observations

The following table summarizes the qualitative solubility information that has been reported for 3-aminophthalic acid.

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [1][2][3] |

| Water | Will likely be mobile in the environment due to its water solubility. | [4] |

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, researchers will likely need to determine the solubility of 3-aminophthalic acid experimentally. The following are detailed, generalized methodologies for such determinations.

Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To quickly determine if 3-aminophthalic acid is soluble, partially soluble, or insoluble in a variety of solvents.

Materials:

-

3-Aminophthalic acid

-

A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), ethyl acetate, toluene, hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

Procedure:

-

Weigh approximately 10 mg of 3-aminophthalic acid and place it into a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a well-lit background.

-

Record the observation as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

-

Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise concentration of a saturated solution of 3-aminophthalic acid in a given solvent at a controlled temperature.

Materials:

-

3-Aminophthalic acid

-

Chosen solvent(s)

-

Scintillation vials or flasks with sealed caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard and sample preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-aminophthalic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 3-aminophthalic acid.

-

Prepare a calibration curve by analyzing a series of solutions of known concentrations of 3-aminophthalic acid.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of 3-aminophthalic acid in that solvent at the specified temperature.

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship for Solubility-Based Decisions in Process Chemistry

Caption: Decision making based on solubility data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Excited State of 3-Aminophthalate

This guide provides a comprehensive technical overview of the electronically excited state of this compound, the primary light-emitting species in luminol (B1675438) chemiluminescence. We will delve into the core mechanism of its formation, its photophysical properties, detailed experimental protocols for its study, and its applications in various scientific fields.

Introduction: The Emitter in a Classic Reaction

This compound, specifically its dianion, is the molecule responsible for the characteristic blue glow observed in the chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[1][2] This reaction is a cornerstone in fields ranging from forensic science for blood detection to sensitive bioassays.[2][3] The process involves the oxidation of luminol, which leads to the formation of this compound in a high-energy, electronically excited state.[1][4] As this molecule relaxes to its ground state, it releases the excess energy as a photon of light.[1][5] Understanding the properties and dynamics of this excited state is crucial for optimizing existing applications and developing novel technologies based on chemiluminescence.

The Chemiluminescence Mechanism: A Pathway to Light

The generation of excited-state this compound (3-APA*) from luminol is a multi-step process that occurs under specific, typically alkaline, conditions.

-

Deprotonation: In a basic solution, luminol loses protons to form a dianion.[4][6]

-

Oxidation: This dianion reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), often in the presence of a catalyst.[4][7] Common catalysts include transition metal ions like cobalt(II) or the iron in hemoglobin.[1][8][9]

-

Formation of an Unstable Intermediate: The oxidation leads to the formation of an unstable organic peroxide, often proposed as a cyclic endoperoxide or hydroperoxide intermediate.[7][8][10]

-

Decomposition and Excitation: This unstable intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂).[4][10] This decomposition is a highly energetic process that channels chemical energy into creating the this compound dianion in an electronically excited singlet state (3-APA*).[4][10][11]

-

Luminescence: The excited 3-APA* then relaxes to its ground state, emitting a photon of light, which is observed as a visible blue glow.[6][7]

Interestingly, the this compound anion can also be directly induced to produce light. Studies have shown that it is highly chemiluminescent on its own in a hydrogen peroxide-cobalt(II) system, suggesting a mechanism involving interaction with singlet oxygen.[8][12][13] This direct pathway often results in a lower background signal compared to the luminol reaction.[8][12]

References

- 1. 3-Aminophthalic Acid | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound|High-Purity Reagent for Research [benchchem.com]